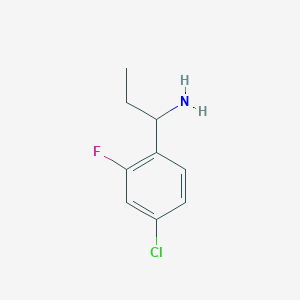![molecular formula C13H11BrFNO2S B8530391 5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8530391.png)
5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide
概要
説明
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the biphenyl structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling: Formation of extended biphenyl structures.
科学的研究の応用
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Shares similar halogenation but lacks the sulfonamide group.
2-Bromo-5-fluoro-N-methylbenzamide: Contains similar bromine and fluorine atoms but has a different core structure.
5-Bromo-2-fluoro-4-methylaniline: Similar halogenation pattern but different functional groups.
Uniqueness
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with a sulfonamide group on a biphenyl scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H11BrFNO2S |
|---|---|
分子量 |
344.20 g/mol |
IUPAC名 |
4-(5-bromo-2-fluorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-16-19(17,18)11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,16H,1H3 |
InChIキー |
WPQMLOGVAAVISH-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

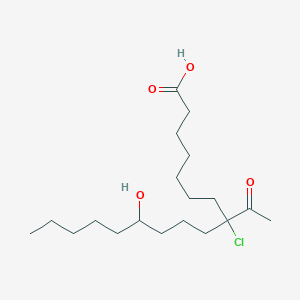
![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)

![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
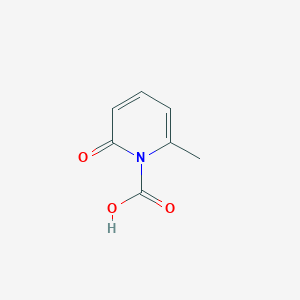
![3-Bromo-7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8530331.png)
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)

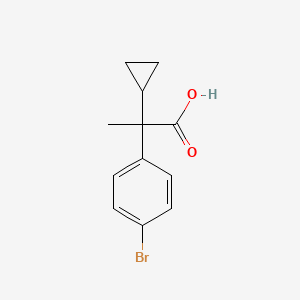

![({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)amine](/img/structure/B8530364.png)
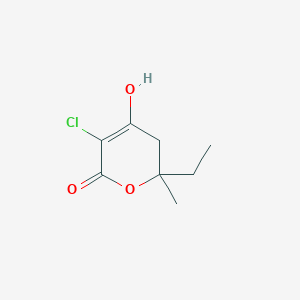
![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
